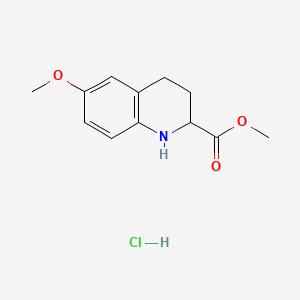

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate HCl

Beschreibung

Historical Context of Tetrahydroquinoline Research

Tetrahydroquinolines have been a focal point in organic and medicinal chemistry since the late 19th century. Early research centered on their synthesis via hydrogenation of quinolines, as demonstrated by the reduction of quinoline derivatives using heterogeneous catalysts. The discovery of bioactive tetrahydroquinolines, such as oxamniquine (a schistosomicide) and virantmycin (an antiviral antibiotic), highlighted their therapeutic potential. By the mid-20th century, advances in asymmetric synthesis and catalytic hydrogenation enabled the production of enantiomerically pure derivatives, which became critical for structure-activity relationship studies. The development of domino reactions further expanded access to complex substitution patterns, facilitating drug discovery efforts.

Significance in Heterocyclic Chemistry

Tetrahydroquinolines are privileged scaffolds in heterocyclic chemistry due to their:

- Structural versatility : The fused bicyclic system accommodates diverse substituents at positions 2, 4, 6, and 8, enabling fine-tuning of electronic and steric properties.

- Biological relevance : Over 50% of FDA-approved drugs contain nitrogen heterocycles, with tetrahydroquinolines contributing to antitumor, antimalarial, and antimicrobial agents.

- Synthetic utility : Their synthesis often serves as a platform for exploring novel cyclization strategies, such as the Bischler–Napieralski reaction and Pictet–Spengler condensation.

Nomenclature and Classification

The compound methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate HCl is systematically named according to IUPAC guidelines:

- Parent structure : 1,2,3,4-Tetrahydroquinoline (a benzene ring fused to a piperidine ring).

- Substituents :

- Position 2 : Methyl carboxylate (–COOCH₃).

- Position 6 : Methoxy (–OCH₃).

- Classification : A fully saturated tetracyclic amine derivative with a hydrochloride salt counterion.

Chemical Identity and Registry Information

| Property | Value |

|---|---|

| CAS Registry Number | 176641-34-2 |

| Molecular Formula | C₁₂H₁₆ClNO₃ |

| Molecular Weight | 257.71 g/mol |

| IUPAC Name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride |

| Synonyms | – |

This compound is cataloged in chemical databases (e.g., PubChem, ChemSpider) under its CAS number, with purity grades >97% available for research.

Position in the Tetrahydroquinoline Family

This compound belongs to a subclass characterized by:

- Electron-donating groups : The methoxy substituent at C6 enhances aromatic ring electron density, influencing reactivity in electrophilic substitutions.

- Ester functionalities : The methyl carboxylate at C2 provides a handle for further derivatization via hydrolysis or transesterification.

- Chiral centers : The C2 and C4 positions introduce stereochemical complexity, necessitating asymmetric synthesis for enantioselective studies.

Compared to simpler analogs like helquinoline (a natural antibiotic) or nicainoprol (an antiarrhythmic), this compound’s functionalization at C2 and C6 positions makes it a versatile intermediate for probing structure-activity relationships in drug design.

Eigenschaften

IUPAC Name |

methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2;/h4,6-7,11,13H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZLHBFRCXCKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(CC2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679264 | |

| Record name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176641-34-2 | |

| Record name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

-

Catalyst Loading : 5 mol% B(C6F5)3 relative to the substrate.

-

Solvent : Anhydrous toluene.

-

Hydrogen Pressure : 40 atm H2.

-

Temperature : 110°C.

-

Duration : 12 hours.

The reaction proceeds in a sealed autoclave under inert conditions to prevent oxidation. After completion, the crude product is purified via flash chromatography (petroleum ether/ethyl acetate gradient), yielding the tetrahydroquinoline derivative in 82% yield. The HCl salt is subsequently formed by treating the free base with hydrochloric acid in a polar solvent like ethanol.

Key Advantages:

-

Eliminates metal catalysts, simplifying purification.

-

High functional group tolerance due to mild conditions.

Borrowing Hydrogen Strategy with Manganese Catalyst

A manganese PN3 pincer complex enables the synthesis of tetrahydroquinolines via a borrowing hydrogen (BH) mechanism. This method constructs the tetrahydroquinoline core from 2-aminobenzyl alcohol and secondary alcohols, offering atom economy and scalability.

Reaction Optimization

-

Catalyst : Manganese PN3 complex (2 mol%).

-

Base : KH (1.5 equiv) and KOH (0.3 equiv).

-

Solvent : 2-MeTHF.

-

Temperature : 120°C.

-

Duration : 12 hours.

The BH mechanism involves dehydrogenation of the alcohol to a ketone, condensation with the amine, and subsequent hydrogenation to form the tetrahydroquinoline. For the target compound, 6-methoxy-2-aminobenzyl alcohol and methyl glycolate could serve as substrates. The reaction achieves up to 96% yield under optimized conditions.

Comparative Data:

| Parameter | Value |

|---|---|

| Yield | 82–96% |

| Turnover Number (TON) | >50 |

| Selectivity | >95% for tetrahydro form |

Cyclization of Amino Ester Precursors

Cyclization strategies leverage amino esters to form the tetrahydroquinoline ring. For example, methyl 2-amino-5-methoxybenzoate undergoes acid-catalyzed cyclization with ketones or aldehydes to generate the tetrahydroquinoline scaffold.

Acid-Catalyzed Cyclization

-

Substrate : Methyl 2-amino-5-methoxybenzoate.

-

Cyclizing Agent : Acetaldehyde or acetone.

-

Catalyst : HCl or H2SO4.

-

Solvent : Ethanol or acetic acid.

-

Temperature : Reflux (80–100°C).

The reaction forms the tetrahydroquinoline ring via imine intermediate generation, followed by intramolecular cyclization. Post-reduction with NaBH4 or catalytic hydrogenation ensures saturation of the ring. Yields range from 65–75%, with the HCl salt obtained by direct acidification.

Limitations:

-

Requires stoichiometric acid.

-

Moderate yields compared to catalytic methods.

Sequential Methylation and Hydrogenation

This two-step approach starts with a commercially available quinoline derivative, introducing the methoxy and ester groups before hydrogenation.

Step 1: Methoxylation

Methyl 6-hydroxyquinoline-2-carboxylate is treated with methyl iodide (CH3I) in the presence of K2CO3 or NaH.

Step 2: Hydrogenation

The methoxylated quinoline undergoes hydrogenation using Pd/C or Raney Ni under 1–4 atm H2.

-

Solvent : Methanol or ethanol.

-

Temperature : 25–50°C.

-

Yield : 70–85%.

Comparative Analysis of Methods

The table below summarizes the efficiency and practicality of each method:

Critical Discussion of HCl Salt Formation

The HCl salt is typically formed by dissolving the free base in anhydrous ethanol and adding concentrated HCl dropwise at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum. Key considerations include:

-

Stoichiometry : 1:1 molar ratio of base to HCl.

-

Purity : Salt formation removes residual amines, enhancing stability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate HCl, highlighting structural variations, biological relevance, and physicochemical properties:

Structural and Functional Analysis

Substituent Position and Steric Effects: The position of the ester group (C1 vs. C2 vs. C3) significantly alters molecular conformation and binding interactions. For example, Ethyl 6-Methoxy-THIQ-1-Carboxylate HCl (±)-43·HCl is used in dynamic kinetic resolution (DKR) to produce enantiopure intermediates, whereas the target compound’s C2 ester may influence alternative synthetic pathways . 0.94 for 6-methoxy-THIQ HCl) .

Ester vs. Carboxylic Acid Functionality :

- The methyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., A908987), which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity: Substituents like benzyloxy (in compound 1f ) or fluorobenzooxazole (in angiotensin II antagonists) demonstrate that minor structural modifications can shift pharmacological targets entirely. The target compound’s simpler structure lacks these pharmacophoric groups, limiting its direct therapeutic use but making it a versatile synthetic precursor .

Enzymatic DKR methods (e.g., using <i>Candida antarctica</i> lipase B ) may offer solutions for efficient enantioselective synthesis.

Physicochemical and Stereochemical Considerations

Biologische Aktivität

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride (CAS Number: 176641-34-2) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- CAS Number : 176641-34-2

The compound is characterized by a tetrahydroquinoline structure, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves hydrogenation processes. For instance, one method utilizes tris(pentafluorophenyl)borate as a catalyst under high-pressure hydrogen conditions to achieve high yields of the desired product .

Neuroprotective Effects

Tetrahydroquinolines are also being investigated for their neuroprotective effects. Compounds in this class have been associated with the inhibition of catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines . This inhibition may provide therapeutic benefits in conditions such as Parkinson's disease.

Antimicrobial Activity

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate has shown promise as an antimicrobial agent. Studies have demonstrated that related compounds can effectively inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in bacteria . This suggests potential applications in combating resistant bacterial strains.

Case Study 1: Inhibition of NDM-1

A study focusing on tetrahydroisoquinoline derivatives reported significant inhibition of NDM-1 activity. The results indicated that modifications to the tetrahydroquinoline structure could enhance inhibitory potency against this enzyme .

Case Study 2: Neuroprotective Potential

In vitro studies on similar compounds have demonstrated their ability to protect neuronal cells from oxidative stress. This neuroprotective effect is attributed to the modulation of neurotransmitter levels and reduction of inflammatory markers .

Q & A

Basic: What are the recommended synthetic methodologies for preparing Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate HCl?

The compound is synthesized via dynamic kinetic resolution (DKR) using immobilized Candida antarctica lipase B (CAL-B) as a catalyst. A key protocol involves reacting the hydrochloride salt of the racemic ethyl ester precursor [(±)-1·HCl] in ammonium acetate buffer (pH 8.5) at 25°C, yielding the (R)-enantiomer with >99% enantiomeric excess (ee) and 91% yield after 3 hours. This method prevents substrate decomposition observed in non-protonated forms . Alternative routes include nucleophilic substitution in tetrahydrofuran (THF) with triethylamine as a base, though optimization for stereochemical control is required .

Advanced: How can enantiomeric purity be enhanced during synthesis?

Enantioselectivity is achieved using CAL-B-catalyzed DKR in biphasic systems. The use of NH4OAc buffer (pH 8.5) stabilizes the substrate and suppresses racemization. Critical parameters include:

- Solvent system : Aqueous buffer with 0.25 equivalents of Pr2NH improves enzyme activity.

- Temperature : 25°C balances reaction rate and enzyme stability.

- Substrate protonation : The hydrochloride salt [(±)-1·HCl] reduces decomposition, enabling high ee (>99%) and yield (91%) .

Basic: What analytical techniques are used for structural validation?

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine small-molecule structures, leveraging high-resolution data for precise bond-length and angle determination .

- Spectroscopy : NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm molecular formula (C12H15NO3·HCl) and functional groups.

- Thermal analysis : Differential scanning calorimetry (DSC) verifies melting points and stability .

Advanced: How can substrate decomposition in aqueous conditions be mitigated?

Decomposition arises from the instability of the free base in alkaline media. Using the hydrochloride salt [(±)-1·HCl] in NH4OAc buffer (pH 8.5) suppresses hydrolysis and maintains substrate integrity. Kinetic studies show a 90% conversion rate with minimal byproduct formation under these conditions .

Basic: What is the solubility profile and handling protocol for this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water due to the HCl salt.

- Handling : Store at 2–8°C under inert gas (N2/Ar). Use flame-resistant labware and EN 166-certified goggles to prevent exposure .

Advanced: What role does the hydrochloride salt play in reaction optimization?

The HCl salt stabilizes the substrate via protonation of the amine group, preventing:

- Oxidative degradation : Common in free-base tetrahydroisoquinolines.

- Enzyme inhibition : Neutral amines may deactivate CAL-B by binding non-productively.

This strategy improves reaction efficiency and enantioselectivity .

Basic: How are impurities profiled and quantified?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities using a C18 column and acetonitrile/water gradient.

- Reference standards : Certified materials (e.g., articaine derivatives) calibrate retention times and quantify degradation products .

Advanced: How can reaction conditions be optimized for scale-up?

- Solvent selection : Replace diphenyl oxide with triethyl methanetricarboxylate (215–220°C), which acts as both solvent and reagent, reducing toxicity. Excess reagent is recovered with <5% loss .

- Catalyst loading : Reduce CAL-B to 10 mg/mmol substrate while maintaining >90% yield via continuous-flow systems.

- Workflow automation : Integrate in-line FTIR for real-time monitoring of ee and conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.